molecular formula C15H25N3O2S B2752432 tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate CAS No. 1289384-82-2

tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate

Cat. No.: B2752432
CAS No.: 1289384-82-2
M. Wt: 311.44
InChI Key: PNSFMJVXACABTQ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate: is a synthetic organic compound that features a tert-butyl group, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative and a piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine: In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its unique structure makes it a candidate for targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

  • tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness: tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate is unique due to the presence of both a thiazole ring and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl N-[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-11(13-16-7-10-21-13)18-8-5-12(6-9-18)17-14(19)20-15(2,3)4/h7,10-12H,5-6,8-9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSFMJVXACABTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCC(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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